2-[(4E)-hex-4-en-1-yl]propanedioic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a hex-4-en-1-yl group attached to a propanedioic acid moiety. The presence of the double bond in the hexyl chain adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of hex-4-en-1-ol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions followed by hydrolysis. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The double bond in the hexyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The hydrogen atoms in the hexyl chain can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols, aldehydes
Substitution: Halogenated derivatives
Scientific Research Applications
2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular functions. For example, it may inhibit enzymes involved in fatty acid biosynthesis, thereby affecting lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but lacks the hexyl chain.
Succinic acid: Another dicarboxylic acid with a shorter carbon chain.
Adipic acid: A dicarboxylic acid with a longer carbon chain but no double bond.
Uniqueness
2-[(4E)-hex-4-en-1-yl]propanedioic acid is unique due to the presence of the hex-4-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity. The double bond in the hexyl chain allows for additional chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
85484-84-0 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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